Orteronel, also known as TAK-700, is a nonsteroidal CYP17A1 inhibitor . It was developed for the treatment of cancer by Takeda Pharmaceutical Company in conjunction with Millennium Pharmaceuticals . It selectively inhibits the enzyme CYP17A1, which is expressed in testicular, adrenal, and prostatic tumor tissues . CYP17A1 catalyzes two sequential reactions: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity .
Orteronel has a molecular formula of C18H17N3O2 and an average mass of 307.346 Da . It belongs to the class of organic compounds known as naphthalenecarboxamides . These are compounds containing a naphthalene moiety, which bears a carboxylic acid amide group at one or more positions .
Orteronel is a selective inhibitor of the enzyme CYP17A1 . This enzyme catalyzes two sequential reactions in the biosynthesis of androgens: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity .
Orteronel has a molecular formula of C18H17N3O2 and an average mass of 307.346 Da . It belongs to the class of organic compounds known as naphthalenecarboxamides . These are compounds containing a naphthalene moiety, which bears a carboxylic acid amide group at one or more positions .
Orteronel, also known as TAK-700, is a nonsteroidal small molecule that has been primarily investigated for the treatment of prostate cancer. It acts as a selective and reversible inhibitor of the enzyme cytochrome P450 17A1, specifically targeting its 17,20 lyase activity. This inhibition is crucial for reducing androgen synthesis, which plays a significant role in the proliferation of prostate cancer cells. The compound is classified under naphthalenecarboxamides, a group of organic compounds characterized by a naphthalene moiety with a carboxylic acid amide group.
Orteronel was developed by Millennium: The Takeda Oncology Company and has been categorized as an investigational drug. Its DrugBank accession number is DB12066, and its chemical formula is . The compound belongs to the class of organic compounds known as naphthalenecarboxamides, which are derived from naphthalene and contain carboxamide functional groups.
The synthesis of orteronel involves a series of chemical reactions that construct its complex molecular framework. While specific synthetic pathways are proprietary and not disclosed in detail, it typically includes:
The synthesis requires careful control of reaction conditions to maintain the integrity of sensitive functional groups and achieve high yields.
Orteronel's molecular structure is defined by its unique arrangement of atoms, which contributes to its biological activity. The IUPAC name for orteronel is 6-[(7S)-7-hydroxy-5H,6H,7H-pyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide. Key structural features include:
The average molecular weight is approximately 307.353 g/mol, with a monoisotopic weight of 307.132076799 g/mol .
Orteronel primarily undergoes reactions related to its interaction with cytochrome P450 17A1. The key reaction involves:
This inhibition mechanism is selective for the 17,20 lyase activity over 17α-hydroxylase activity, allowing for continued adrenal cortisol synthesis while suppressing androgen levels .
The mechanism by which orteronel exerts its therapeutic effects involves:
Clinical studies have shown that orteronel leads to significant reductions in prostate-specific antigen levels, indicating a decrease in tumor burden .
Orteronel exhibits several notable physical and chemical properties:
These properties influence its bioavailability and pharmacokinetics, contributing to its efficacy as a therapeutic agent.
Orteronel has been primarily studied for its potential use in treating metastatic castration-resistant prostate cancer (mCRPC). Clinical trials have demonstrated its ability to lower testosterone levels effectively while maintaining tolerability among patients . The compound's selectivity for inhibiting androgen synthesis makes it a promising candidate for further development in oncology, particularly for patients who have progressed on other therapies.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0